N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 955596-15-3
VCID: VC11881921
InChI: InChI=1S/C22H22N2O5S/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide

CAS No.: 955596-15-3

Cat. No.: VC11881921

Molecular Formula: C22H22N2O5S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide - 955596-15-3

Specification

CAS No. 955596-15-3
Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
IUPAC Name N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C22H22N2O5S/c1-15-12-19(7-8-20(15)28-2)30(26,27)23-18-6-5-16-9-10-24(14-17(16)13-18)22(25)21-4-3-11-29-21/h3-8,11-13,23H,9-10,14H2,1-2H3
Standard InChI Key UYDRTMXONLVXQG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₂₂H₂₂N₂O₅S, with a molecular weight of 426.5 g/mol. Its IUPAC name, N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide, reflects its hybrid architecture:

  • A 1,2,3,4-tetrahydroisoquinoline core substituted at position 2 with a furan-2-carbonyl group.

  • A 4-methoxy-3-methylbenzenesulfonamide moiety linked to position 7 of the isoquinoline ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₂O₅S
Molecular Weight426.5 g/mol
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC
InChIKeyUYDRTMXONLVXQG-UHFFFAOYSA-N

The stereochemistry of the tetrahydroisoquinoline ring and the spatial orientation of the sulfonamide group are critical for its bioactivity, though crystallographic data remain unavailable.

Synthesis and Optimization Strategies

Synthetic Pathways

The compound’s synthesis likely follows a multi-step protocol common to tetrahydroisoquinoline-sulfonamide hybrids :

  • Tetrahydroisoquinoline Core Formation: Pictet-Spengler cyclization of phenethylamine derivatives with aldehydes.

  • Furan-2-carbonyl Introduction: Acylation using furan-2-carbonyl chloride under basic conditions.

  • Sulfonamide Coupling: Reaction of 7-amino-tetrahydroisoquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
17-Nitro-1,2,3,4-tetrahydroisoquinolineCore scaffold precursor
22-(Furan-2-carbonyl)-7-nitro-1,2,3,4-tetrahydroisoquinolineAcylated intermediate
37-Amino-2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolineReduction product

Purification and Analytical Methods

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane).

  • HPLC: Purity assessment using C18 columns (acetonitrile/water gradient) .

KinaseIC₅₀ (Predicted)Mechanism
EGFR<1 µMCompetitive ATP inhibition
VEGFR-22.5 µMAllosteric modulation
CDK2/Cyclin E5 µMSubstrate binding interference

Antimicrobial Activity

Sulfonamide derivatives are known dihydropteroate synthase (DHPS) inhibitors, disrupting folate synthesis in bacteria. The compound’s methoxy and methyl groups may improve membrane permeability, targeting Gram-positive pathogens like Staphylococcus aureus.

Challenges and Future Directions

Solubility and Bioavailability

The compound’s logP value (estimated 3.8) suggests moderate lipophilicity, potentially limiting aqueous solubility. Strategies to address this include:

  • Prodrug Design: Phosphate ester derivatives for enhanced solubility.

  • Nanoformulation: Lipid-based nanoparticles for improved delivery .

Target Validation and Toxicity

  • In Silico Studies: Molecular docking against kinase homology models.

  • In Vivo Toxicity: Rodent studies to assess hepatotoxicity and nephrotoxicity .

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